Product packaging for 7-Nitro-3-thiocyanato-1H-indole(Cat. No.:CAS No. 885266-79-5)

7-Nitro-3-thiocyanato-1H-indole

Cat. No.: B1648853
CAS No.: 885266-79-5
M. Wt: 219.22 g/mol
InChI Key: IHGLKSNUTFHIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Indole (B1671886) Derivatives in Chemical Research

Indole and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their presence in a vast array of natural products and synthetic compounds with significant biological activity. mdpi.comopenmedicinalchemistryjournal.com The indole core, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a privileged scaffold in drug discovery. mdpi.comnih.gov Many pharmaceuticals, including anti-inflammatory drugs like Indomethacin, anticancer agents such as Vinblastine and Vincristine, and essential biomolecules like serotonin (B10506) and melatonin, feature the indole structure. openmedicinalchemistryjournal.comnih.gov The versatility of the indole ring allows for the synthesis of a diverse range of compounds with applications in treating cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govnih.gov The ongoing exploration of novel indole derivatives continues to be a major focus of research, aiming to develop new therapeutic agents and materials. openmedicinalchemistryjournal.comeurekalert.org

Contextualization of Nitro and Thiocyanato Functional Groups in Organic Chemistry

The nitro group (–NO₂) is a powerful electron-withdrawing functional group that significantly influences the chemical and physical properties of a molecule. wikipedia.orgfiveable.meteachy.ai Its presence in an organic compound can increase polarity, affect reactivity, and is a key component in many explosives. teachy.aikmchemistry.com In aromatic systems, the nitro group deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position. kmchemistry.com Despite their rarity in nature, with chloramphenicol (B1208) being a notable exception, nitro compounds are crucial intermediates in organic synthesis, often used to produce amines through reduction. wikipedia.orgbyjus.com

The thiocyanate (B1210189) group (–SCN) is a versatile functional group that provides a direct method for introducing sulfur into organic molecules. tandfonline.comtaylorandfrancis.com Organic thiocyanates are important intermediates in the synthesis of various sulfur-containing compounds and are found in numerous bioactive molecules and drug candidates. tandfonline.comwikipedia.orgresearchgate.net The thiocyanate group can be converted into other sulfur-containing functionalities, enhancing its synthetic utility. tandfonline.comtaylorandfrancis.com It is considered a pseudohalide due to the similarity of its chemical reactions to those of halide ions. youtube.com

Academic Rationale for Investigating 7-Nitro-3-thiocyanato-1H-indole

The academic interest in this compound stems from the unique combination of its three core components: the indole scaffold, the nitro group, and the thiocyanate group. This specific arrangement of functional groups suggests its potential as a versatile building block in the synthesis of novel compounds. chemimpex.com Researchers are drawn to this molecule to explore how the interplay between the electron-withdrawing nitro group and the synthetically adaptable thiocyanate group on the reactive indole ring can lead to new chemical transformations and the development of molecules with enhanced biological activity. chemimpex.com Its structure makes it a candidate for creating innovative pharmaceuticals, agrochemicals, and dyes. chemimpex.com

Historical Development of Thiocyanation Strategies on Indole Scaffolds

The introduction of a thiocyanate group onto an indole ring, known as thiocyanation, is a key method for forming a carbon-sulfur bond to create 3-thiocyanato-indoles. nih.govbenthamdirect.com Historically, various methods have been developed to achieve this transformation. Early strategies often involved the use of thiocyanate salts in combination with chemical oxidants such as ceric ammonium (B1175870) nitrate (B79036) (CAN), oxone, and N-halosuccinimides. tandfonline.comtandfonline.com Other reagents, including halogens like bromine and iodine, have also been employed. tandfonline.com However, many of these traditional methods have drawbacks, such as the need for strong oxidizing agents, the use of toxic metal thiocyanates, and harsh reaction conditions. tandfonline.com More recent research has focused on developing milder and more environmentally friendly approaches, including the use of catalysts like para-toluenesulfonic acid and visible-light-induced photoredox catalysis. tandfonline.comtandfonline.com These newer methods offer improved yields and regioselectivity for the synthesis of 3-thiocyanatoindoles. tandfonline.com

Current State of Research on Substituted Indoles in Targeted Chemical Synthesis and Biological Evaluation

Current research on substituted indoles is a vibrant and rapidly advancing field, with a strong focus on their application in targeted chemical synthesis and biological evaluation. mdpi.comnih.gov Scientists are actively designing and synthesizing novel indole derivatives to act as selective inhibitors of specific biological targets, such as various receptor tyrosine kinases involved in cancer progression. nih.govacs.org The development of efficient synthetic methods, including microflow synthesis, is enabling the rapid production of diverse indole libraries for high-throughput screening. eurekalert.org These efforts are leading to the identification of new drug candidates for a wide range of diseases. nih.gov The biological evaluation of these compounds often involves assessing their potential as anti-inflammatory, analgesic, and anticancer agents. nih.govumich.edu The structure-activity relationships of these substituted indoles are meticulously studied to optimize their potency and selectivity. nih.gov

Detailed Research Findings

Compound NameChemical FormulaMolecular WeightKey Research Area
This compoundC₉H₅N₃O₂S219.22 g/mol Intermediate in pharmaceutical and material synthesis
IndomethacinC₁₉H₁₆ClNO₄357.79 g/mol Anti-inflammatory drug
VinblastineC₄₆H₅₈N₄O₉810.97 g/mol Anticancer agent
VincristineC₄₆H₅₆N₄O₁₀824.96 g/mol Anticancer agent
SerotoninC₁₀H₁₂N₂O176.22 g/mol Neurotransmitter
MelatoninC₁₃H₁₆N₂O₂232.28 g/mol Hormone
ChloramphenicolC₁₁H₁₂Cl₂N₂O₅323.13 g/mol Antibiotic

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3O2S B1648853 7-Nitro-3-thiocyanato-1H-indole CAS No. 885266-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-nitro-1H-indol-3-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2S/c10-5-15-8-4-11-9-6(8)2-1-3-7(9)12(13)14/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGLKSNUTFHIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299713
Record name 7-Nitro-1H-indol-3-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-79-5
Record name 7-Nitro-1H-indol-3-yl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-1H-indol-3-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Pathways for 7-Nitro-3-thiocyanato-1H-indole

The synthesis of this compound is a multi-step process that involves the initial formation of a functionalized indole (B1671886) precursor, followed by the regioselective introduction of the thiocyanato and nitro groups.

The journey towards this compound begins with the synthesis of suitable indole precursors. One common strategy involves the use of arenesulfonyl indoles, which serve as effective precursors for C-3 substituted indole derivatives. These precursors can generate vinylogous imine intermediates under basic conditions, which then readily react with nucleophiles. Another approach utilizes nitroalkane precursors for the synthesis of 3-arylindole derivatives through a copper(I)-catalyzed intramolecular Ullmann coupling of 2-bromoarylaminoalkanes. Furthermore, the Sonogashira coupling of 2-halonitroanilines with alkynes, followed by a tandem cyclization, provides a pathway to various substituted indoles that can be further functionalized.

A variety of synthetic routes to functionalized indoles are summarized in the table below.

Precursor TypeKey ReactionResulting Intermediate
Arenesulfonyl indolesElimination of arenesulfinic groupVinylogous imine
2-BromoarylnitroalkanesReduction and cyclization2-Bromoarylaminoalkanes
2-Halonitroanilines and AlkynesSonogashira coupling and cyclizationSubstituted indoles

The introduction of a thiocyanato group at the C-3 position of the indole ring is a critical step. The high electron density at this position makes it susceptible to electrophilic attack. Several regioselective methods have been developed to achieve this transformation efficiently.

One innovative approach involves a singlet oxygen-mediated regioselective thiocyanation, which utilizes ammonium (B1175870) thiocyanate (B1210189) as the SCN source under visible light irradiation at room temperature. organic-chemistry.org This metal-free and photocatalyst-free method generates a thiocyanate radical that selectively attacks the C-3 position of indoles. organic-chemistry.org Another strategy employs iron(III) chloride as a catalyst for the regioselective para-thiocyanation of activated arenes, including indoles, with N-thiocyanatosaccharin. nih.gov This method is characterized by fast reaction times and excellent scope for various activated aromatic compounds. nih.gov

Furthermore, photocatalytic methods using tetraphenylsilane-based porous aromatic frameworks have demonstrated high efficiency for the visible-light-induced C-3 thiocyanation of indoles. Additionally, thiourea-promoted electrophilic thiocyanation with N-chlorosuccinimide (NCS) and ammonium thiocyanate provides another viable route. The table below outlines various C-3 thiocyanation methods.

MethodReagentsKey Features
Singlet Oxygen-MediatedNH4SCN, visible lightMetal-free, photocatalyst-free, room temperature organic-chemistry.org
Iron(III) Chloride CatalyzedN-thiocyanatosaccharin, FeCl3Fast reaction times, broad substrate scope nih.gov
PhotocatalyticTetraphenylsilane-based PAFs, visible lightHigh efficiency, recyclable catalyst
Thiourea-Promoted ElectrophilicNCS, NH4SCN, thioureaCatalytic thiourea promotes the reaction

The regioselective introduction of a nitro group at the C-7 position of the indole nucleus presents a significant synthetic challenge due to the inherent reactivity of the pyrrole (B145914) ring, which typically directs electrophilic substitution to the C-3 or C-2 positions. nih.govrsc.org Direct nitration of indole often leads to a mixture of products or polymerization.

A highly effective method for the synthesis of 7-substituted indoles, including 7-nitroindole (B1294693), is the Bartoli indole synthesis. wikipedia.org This reaction involves the treatment of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction, as it facilitates the required organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.org This methodology has become a cornerstone for accessing 7-functionalized indoles with high regioselectivity. wikipedia.org For instance, the reaction of an appropriately substituted o-nitroarene with a vinyl Grignard reagent can directly yield the 7-nitroindole core. wikipedia.org

Alternative strategies for C-7 functionalization often rely on directing group-assisted C-H activation. While direct nitration methods for indoles exist, achieving selectivity at the C-7 position is challenging and often requires a multi-step synthetic sequence or specialized starting materials like those used in the Bartoli synthesis. nih.govrsc.orgacs.org

Catalysis plays a pivotal role in the synthesis and functionalization of the indole core, offering efficient and selective transformations. nih.gov A wide array of catalytic systems, including base, amino acid, Brønsted acid, and Lewis acid catalysts, have been employed to enhance reaction efficiency and regioselectivity in the synthesis of 3-substituted indoles. nih.gov

Palladium-catalyzed reactions, in particular, have proven to be powerful tools for both the construction of the indole ring and its subsequent derivatization. organic-chemistry.org These methods often proceed under mild conditions and tolerate a broad range of functional groups. organic-chemistry.org For the challenging C-7 functionalization, transition-metal-catalyzed approaches using a directing group on the indole nitrogen have emerged as an elegant strategy for carbon-carbon and carbon-heteroatom bond formation. ddtjournal.com Chiral metal complexes and organocatalysts are also utilized in asymmetric Friedel–Crafts reactions to produce optically active indole derivatives. fiveable.me

The following table summarizes various catalytic approaches in indole chemistry.

Catalytic ApproachCatalyst TypeApplication
General SubstitutionBase, Amino Acid, Brønsted Acid, Lewis AcidSynthesis of 3-substituted indoles nih.gov
Cross-Coupling/CyclizationPalladium complexesIndole synthesis and functionalization organic-chemistry.org
Asymmetric SynthesisChiral metal complexes, OrganocatalystsAsymmetric Friedel–Crafts reactions fiveable.me
C-H ActivationTransition metals with directing groupsSite-selective C-7 functionalization ddtjournal.com

Chemical Reactivity and Derivatization of the Indole Core

The functional groups of this compound provide avenues for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The thiocyanato group at the C-3 position is a versatile functional handle that can be transformed into various other sulfur-containing moieties. Aryl thiocyanates are valuable building blocks in organic synthesis due to their ability to be converted into functional groups such as thiophenols, thioethers, S-thiocarbamates, and disulfides. nih.govwikipedia.org

For example, the thiocyanate group can be hydrolyzed to a thiocarbamate. It can also be a precursor for the synthesis of isothiocyanates through isomerization. wikipedia.org Furthermore, the thiocyanate group can undergo Pummerer-type rearrangements to yield thioesters. fiveable.me These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Transformations of the Nitro Group

The nitro group at the C-7 position of the indole ring is a versatile functional handle that can be subjected to various chemical transformations, most notably reduction to an amino group. This conversion is a cornerstone in the synthesis of many biologically active molecules, as it introduces a key basic nitrogen functionality.

Reduction to Amino Group: The transformation of the 7-nitro group to a 7-amino group is typically achieved through catalytic hydrogenation or by using chemical reducing agents. This reaction dramatically alters the electronic properties of the benzene (B151609) portion of the indole ring, switching from an electron-withdrawing to a strong electron-donating character.

Reaction Reagents and Conditions Product Significance
Reduction of Nitro GroupH₂, Pd/C, Ethanol7-Amino-3-thiocyanato-1H-indoleIntroduction of a nucleophilic and basic amino group.
SnCl₂·2H₂O, Ethanol7-Amino-3-thiocyanato-1H-indoleAlternative to catalytic hydrogenation.
Fe, NH₄Cl, H₂O/Ethanol7-Amino-3-thiocyanato-1H-indoleA classic and cost-effective reduction method.

The resulting 7-aminoindole derivative can serve as a precursor for a wide range of further functionalizations, including diazotization followed by Sandmeyer reactions, acylation to form amides, or alkylation to form substituted amines.

Modifications at the N-1 Position of the Indole Ring

The N-1 position of the indole ring is a frequent site for modification, which can significantly impact the compound's biological activity and physicochemical properties. The indolyl proton is weakly acidic and can be removed by a suitable base to generate an indolyl anion, which is a potent nucleophile. thieme-connect.de

N-Alkylation and N-Acylation: The introduction of alkyl or acyl groups at the N-1 position is a common strategy in medicinal chemistry. nih.gov These modifications can enhance lipophilicity, modulate binding to biological targets, or serve as protecting groups during subsequent synthetic steps.

Modification Reagents Typical Product Purpose
N-AlkylationAlkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃)1-Alkyl-7-nitro-3-thiocyanato-1H-indoleModulate biological activity, improve solubility.
N-ArylationAryl halide, Catalyst (e.g., CuI), Base1-Aryl-7-nitro-3-thiocyanato-1H-indoleIntroduce diverse aromatic substituents.
N-AcylationAcyl chloride (e.g., AcCl), Base (e.g., Pyridine)1-Acyl-7-nitro-3-thiocyanato-1H-indoleIntroduce carbonyl functionality, serve as protecting group.
N-SulfonylationSulfonyl chloride (e.g., TsCl), Base1-Sulfonyl-7-nitro-3-thiocyanato-1H-indoleOften used as a robust protecting group.

The choice of base and solvent system is crucial for achieving high yields and selectivity in N-1 modifications. thieme-connect.de For instance, the use of strong bases like sodium hydride in aprotic solvents such as DMF or THF readily generates the indolyl anion for subsequent reaction with electrophiles. thieme-connect.de

Substituent Effects on Reaction Pathways

The electronic properties of the nitro and thiocyanato groups exert a profound influence on the reactivity of the indole ring in this compound. Understanding these effects is critical for predicting the outcome of further chemical transformations, particularly electrophilic aromatic substitution.

The indole nucleus is an electron-rich aromatic system, with a high reactivity towards electrophiles, preferentially at the C-3 position. thieme-connect.de However, in the target molecule, the C-3 position is already substituted.

Directing Effects of Substituents:

Nitro Group (-NO₂): Located on the benzene ring at C-7, the nitro group is a powerful electron-withdrawing group and a meta-director for electrophilic aromatic substitution on that ring. libretexts.orgscispace.com It deactivates the benzene ring towards electrophilic attack.

Thiocyanato Group (-SCN): Positioned at C-3 on the pyrrole ring, the thiocyanato group is also electron-withdrawing. This deactivates the pyrrole ring, which is normally the more reactive part of the indole system. nih.gov

Indole Nitrogen (N-H): The lone pair of electrons on the indole nitrogen contributes to the aromaticity and electron-rich nature of the pyrrole ring.

Substituent Position Electronic Effect Effect on Reactivity Directing Influence (for Benzene Ring)
Nitro (-NO₂)C-7Strong Electron-Withdrawing (Resonance & Inductive)DeactivatingMeta (to C-4 and C-6)
Thiocyanato (-SCN)C-3Electron-Withdrawing (Inductive)DeactivatingN/A (on Pyrrole Ring)

Green Chemistry Principles in Synthesis of this compound and its Analogues

The synthesis of complex molecules like this compound and its analogues presents opportunities to incorporate green chemistry principles to minimize environmental impact and enhance safety. Key areas of focus include the nitration and thiocyanation steps.

Greener Nitration Methods: Traditional nitration methods often employ harsh and hazardous reagents like concentrated nitric acid and sulfuric acid. nih.gov Modern approaches seek to replace these with more environmentally benign alternatives. One such method involves the in situ generation of trifluoroacetyl nitrate (B79036) from tetramethylammonium nitrate and trifluoroacetic anhydride, which allows for regioselective nitration under non-acidic and metal-free conditions. nih.gov This protocol is milder, often proceeds with better functional group tolerance, and avoids the use of strong, corrosive acids. nih.gov

Greener Thiocyanation Methods: The introduction of the thiocyanato group can also be achieved through greener pathways. Mechanochemistry, which involves reactions conducted in a ball mill with minimal or no solvent, represents a significant advancement. nih.govacs.org The thiocyanation of indoles has been successfully demonstrated using ammonium thiocyanate and an oxidant like ammonium persulfate under solvent-free, ball-milling conditions. nih.govacs.org This method offers several advantages, including short reaction times, elimination of volatile organic solvents, and often simpler workup procedures. nih.gov Furthermore, electrochemical methods for C-H thiocyanation are emerging as a sustainable strategy, avoiding the need for chemical oxidants.

Green Chemistry Principle Application in Synthesis Example Method Benefit
Use of Safer Solvents and Auxiliaries Eliminating volatile and toxic organic solvents.Mechanochemical (ball-milling) thiocyanation. nih.govReduced solvent waste and exposure.
Design for Energy Efficiency Using energy sources like microwaves or conducting reactions at room temperature.Microwave-assisted synthesis of indole precursors. unina.itReduced reaction times and energy consumption.
Use of Renewable Feedstocks N/A in this specific context.N/AN/A
Reduce Derivatives Avoiding unnecessary protection/deprotection steps.Direct C-H functionalization.Fewer reaction steps, less waste.
Catalysis Using catalytic reagents over stoichiometric ones.Palladium-catalyzed indole synthesis. unina.itHigher efficiency, less waste.
Designing Safer Chemicals Avoiding hazardous reagents.Non-acidic nitration using tetramethylammonium nitrate. nih.govImproved safety, reduced environmental harm.

By adopting these modern synthetic strategies, the preparation of this compound and its derivatives can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical manufacturing.

Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 7-nitro-3-thiocyanato-1H-indole, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole (B1671886) ring are influenced by the substituents. researchgate.net In 3-thiocyanato-1H-indole, the indole carbon atoms show chemical shifts from approximately 110 to 140 ppm. tsijournals.com For this compound, the C7 carbon, being directly attached to the nitro group, would be significantly deshielded, resulting in a downfield chemical shift. The C3 carbon, attached to the thiocyanate (B1210189) group, would also show a characteristic chemical shift. The carbon of the thiocyanate group itself typically appears in the range of 110-120 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive and based on data from analogous compounds.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
NH ~8.5-9.5 - Broad singlet -
C2-H ~7.8-8.2 ~125-130 Singlet -
C4-H ~7.4-7.8 ~120-125 Doublet J ≈ 7-9
C5-H ~7.2-7.6 ~122-128 Triplet J ≈ 7-9
C6-H ~8.0-8.4 ~118-122 Doublet J ≈ 7-9
C3 - ~90-100 - -
C3a - ~128-132 - -
C7 - ~140-145 - -
C7a - ~135-140 - -
SCN - ~110-115 - -

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

IR Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C=C, C≡N, and NO₂ functional groups. The N-H stretching vibration of the indole ring typically appears as a broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. A key feature would be the sharp and intense peak for the thiocyanate (C≡N) stretching vibration, which is expected around 2150-2160 cm⁻¹. The nitro group (NO₂) will show two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The thiocyanate stretching vibration also gives a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Table 2: Characteristic IR Absorption Frequencies for this compound Note: This table is based on typical functional group frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H (Indole) Stretching 3300-3500 Medium, Broad
C-H (Aromatic) Stretching 3000-3100 Medium to Weak
C≡N (Thiocyanate) Stretching 2150-2160 Strong, Sharp
C=C (Aromatic) Stretching 1400-1600 Medium to Strong
NO₂ (Nitro) Asymmetric Stretching 1500-1550 Strong
NO₂ (Nitro) Symmetric Stretching 1300-1350 Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₉H₅N₃O₂S, with a molecular weight of 219.22 g/mol . chemimpex.com

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. For this compound, this would be at m/z 219. The fragmentation of nitroindole derivatives often involves the loss of the nitro group (NO₂) as a neutral fragment, which would result in a significant peak at M-46 (m/z 173). tsijournals.com Another common fragmentation pathway for indoles is the loss of HCN from the pyrrole (B145914) ring. The thiocyanate group can also fragment, leading to the loss of SCN or its constituent atoms.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Note: This table is predictive and based on known fragmentation patterns of related compounds.

m/z Proposed Fragment Fragment Lost
219 [C₉H₅N₃O₂S]⁺ (Molecular Ion)
192 [C₈H₅N₂O₂S]⁺ HCN
173 [C₉H₅N₂S]⁺ NO₂
161 [C₉H₅N₃O]⁺ S
146 [C₈H₄NS]⁺ NO₂, HCN

Crystallographic Analysis (X-ray Diffraction) of this compound and its Derivatives (if available)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths and angles.

As of the latest literature search, no crystallographic data for this compound itself has been published. However, the crystal structure of a related derivative, (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, has been reported. In this derivative, the 7-nitroindole (B1294693) ring system is nearly planar. This planarity is a common feature of the indole nucleus. It is expected that this compound would also adopt a largely planar conformation. The nitro group at the C7 position would likely be slightly twisted out of the plane of the indole ring due to steric interactions. The thiocyanate group at C3 is linear. Intermolecular interactions, such as hydrogen bonding involving the indole N-H and the nitro group, would be expected to play a significant role in the crystal packing.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, referred to as the ¹Lₐ and ¹Lₙ transitions. The positions of these bands are sensitive to the nature and position of substituents on the indole ring. The presence of the electron-withdrawing nitro group and the thiocyanate group on the this compound molecule is expected to cause a significant red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole. For instance, the absorption spectrum of 1H-indole-2,3-dione shows absorption peaks at 208, 242, 302, and 418 nm. researchgate.net It is anticipated that this compound would have strong absorptions in the UV region, potentially extending into the visible range due to the extended conjugation and the strong electron-withdrawing nature of the nitro group.

Emission Spectroscopy (Fluorescence): Many indole derivatives are fluorescent. However, the presence of a nitro group often leads to fluorescence quenching. For example, 3-nitrotyrosine (B3424624) is essentially non-fluorescent. nih.gov It is therefore highly probable that this compound will exhibit very weak or no fluorescence. Any emission, if present, would be expected at a longer wavelength compared to unsubstituted indole due to the energy-lowering effect of the substituents on the excited state.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT), on 7-Nitro-3-thiocyanato-1H-indole to determine its molecular structure and electronic properties.

Density Functional Theory (DFT) Studies on Conformational Preferences

There is no available research detailing DFT studies to investigate the conformational preferences of this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

An analysis of the Molecular Electrostatic Potential (MEP) surface for this compound has not been reported in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Information regarding the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, is not available.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

No molecular dynamics (MD) simulation studies have been published that explore the conformational landscape of this compound.

Molecular Docking Studies for Ligand-Target Interactions

There are no specific molecular docking studies in the available scientific literature that investigate the ligand-target interactions of this compound.

Prediction of Binding Modes and Interaction Mechanisms

Without molecular docking studies, there are no predictions of the binding modes and interaction mechanisms for this compound with any biological targets.

Analysis of Key Residue Interactions and Binding Site Characteristics

A significant finding from computational studies on a closely related 7-nitro-1H-indole derivative has shed light on the critical role of the 7-nitro group in forming specific, high-energy interactions. In a molecular docking simulation with checkpoint kinase 2 (Chk2), a key regulator of cell cycle progression and DNA damage response, a notable π-hole interaction was identified between the nitrogen atom of the 7-nitro group and the sulfur atom of the Methionine-304 (Met304) residue. This type of non-covalent interaction, where the electropositive region on the nitrogen atom of the nitro group interacts favorably with an electron-rich atom, is a significant contributor to the binding affinity. The crystal structure of a 7-nitro-1H-indole derivative in complex with Chk2 (PDB ID: 2w7x) substantiates this finding, revealing a short contact distance between the nitro group and Met304.

The binding site of Chk2 is a well-defined pocket that accommodates ATP and competitive inhibitors. Key residues within this site that can potentially interact with ligands like this compound include those forming the hinge region, the hydrophobic pocket, and the solvent-exposed region. The indole (B1671886) ring of the compound is predicted to form hydrophobic interactions with non-polar residues in the vicinity.

Furthermore, the thiocyanate (B1210189) group at the 3-position introduces additional possibilities for interaction. Computational studies on the thiocyanate moiety have shown its capability to act as both a hydrogen bond donor and acceptor through its nitrogen and sulfur atoms, respectively. It can also participate in strong van der Waals interactions with various amino acid residues, irrespective of their polarity. nih.gov This versatility allows the thiocyanate group to form stabilizing contacts within the binding pocket, potentially with polar or charged residues at the solvent interface or with non-polar residues deeper within the active site.

The combination of the specific π-hole interaction from the 7-nitro group and the diverse interaction potential of the 3-thiocyanate group provides a strong rationale for the binding of this compound to protein kinases.

Table 1: Predicted Key Residue Interactions for this compound in a Kinase Binding Site

Interacting Ligand MoietyKey Amino Acid Residue (Example)Type of Interaction
7-Nitro GroupMethionine (e.g., Met304 in Chk2)π-Hole Interaction
Indole RingLeucine, Valine, IsoleucineHydrophobic Interaction
3-Thiocyanate Group (Nitrogen)Aspartic Acid, Glutamic AcidHydrogen Bond
3-Thiocyanate Group (Sulfur)Lysine, Argininevan der Waals, Potential Hydrogen Bond

Table 2: Characteristics of a Typical Kinase Binding Site for this compound

Binding Site FeatureDescriptionPotential Interacting Residues
Hinge Region Forms hydrogen bonds with the ligand backbone.Backbone atoms of specific residues
Hydrophobic Pocket Accommodates the core heterocyclic structure of the ligand.Alanine, Valine, Leucine, Isoleucine, Phenylalanine
Solvent-Exposed Region Allows for interactions with more polar or charged groups.Lysine, Arginine, Aspartic Acid, Glutamic Acid, Serine, Threonine
Gatekeeper Residue Controls access to a deeper hydrophobic pocket.Threonine, Methionine

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation of Structural Features with Biological Potency in In Vitro Assays

The biological potency of indole-based compounds is significantly influenced by the nature and position of various substituents on the indole (B1671886) core. The presence of specific functional groups and their placement can modulate the electronic and steric properties of the molecule, affecting its interaction with biological targets. chula.ac.thresearchgate.net

The nitro group (NO₂) is a strong electron-withdrawing group that can significantly alter the electronic properties of the indole ring. nih.gov Its position on the aromatic ring is a critical determinant of biological activity. mdpi.com For instance, in a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, several derivatives exhibited significant antituberculosis activity. nih.gov The electron-withdrawing nature of the nitro group can enhance interactions with biological targets and in some cases is a key pharmacophore. nih.gov Studies on nitro-containing chalcones have shown that the position of the nitro group plays a significant role in their anti-inflammatory and vasorelaxant activities. mdpi.com The presence of a nitro group, particularly at positions C2 and C4 of a pyrrole (B145914) ring, has been shown to enhance antibacterial activity. nih.gov

The introduction of a nitro group can also impact the molecule's polarity and lipophilicity, which in turn affects its ability to cross cell membranes and interact with target proteins. nih.gov In some cases, the presence of a nitro group is essential for the pharmacological effect of a drug, as seen in the antibiotic metronidazole. mdpi.com

The thiocyanato (-SCN) group is a versatile functional group that serves as a precursor for various sulfur-containing derivatives. nih.govresearchgate.net 3-Thiocyanato-indoles are recognized for their potent biological and pharmacological activities. nih.govresearchgate.net The thiocyanation of indoles is a direct method for forming a carbon-sulfur bond, leading to compounds that can be further modified to create a diverse range of biologically active molecules. nih.gov

Compound ClassKey Structural FeatureObserved Biological ActivityReference
5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazonesNitro group at C5Antituberculosis activity nih.gov
Nitro-containing chalconesPosition of the nitro groupModulation of anti-inflammatory and vasorelaxant activities mdpi.com
3-Thiocyanato-indolesThiocyanato group at C3Potent biological and pharmacological activities nih.govresearchgate.net

Substitutions at various positions of the indole core, including N-1, C-2, and C-5, have been extensively studied to understand their impact on biological activity.

N-1 Substitution: Modification at the N-1 position of the indole ring can significantly influence activity. nih.gov For example, N-substituted indole-2-carboxamides have demonstrated notable antioxidant effects. tandfonline.com In some cases, the presence of a hydrogen atom at N-1 is crucial for activity, as it can participate in hydrogen bonding or act as a hydrogen atom donor. nih.gov However, other studies have shown that N-substitution can lead to potent compounds, such as N-substituted indole derivatives with antimicrobial and antioxidant properties. nih.gov

C-2 Substitution: The C-2 position of the indole ring is another key site for modification. Indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov The nature of the substituent at C-2 can affect the molecule's interaction with target enzymes. researchgate.net

C-5 Substitution: Substitutions at the C-5 position of the indole ring have been shown to modulate biological activity. For instance, in a series of indole-2-carboxamides, a chloro substituent at C-5 influenced the antiproliferative efficacy. nih.gov Similarly, in a series of 3-indolylpropylpiperazines, a fluorine atom at C-5 of the indole moiety affected the docking pose and potency. nih.gov

Position of SubstitutionSubstituent TypeEffect on Biological ActivityExample Compound ClassReference
N-1Various substituentsModulates antimicrobial and antioxidant activityN-substituted indole derivatives nih.gov
C-2CarboxamideInfluences antiproliferative activityIndole-2-carboxamides nih.gov
C-5Halogen (Cl, F)Affects antiproliferative efficacy and receptor bindingIndole-2-carboxamides, 3-indolylpropylpiperazines nih.govnih.gov

Development of QSAR Models for Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. jocpr.com These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds and for understanding the structural requirements for optimal potency. researchgate.netresearchgate.net

The first step in developing a QSAR model is the calculation of molecular descriptors. These are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. researchgate.net A wide range of descriptors can be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, etc. researchgate.net

Topological descriptors: Indices that describe the connectivity of atoms. jocpr.com

Geometrical descriptors: 3D properties of the molecule. researchgate.net

Quantum chemical descriptors: Calculated using methods like Density Functional Theory (DFT), providing information on electronic properties such as HOMO and LUMO energies. researchgate.netdoaj.org

The selection of appropriate descriptors is crucial for building a predictive QSAR model. mdpi.com

Once the molecular descriptors are calculated, statistical methods are used to build the QSAR model. Two commonly used methods are Multiple Linear Regression (MLR) and the k-Nearest Neighbors (kNN) algorithm.

Multiple Linear Regression (MLR): MLR is a statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (biological activity). researchgate.netnih.gov The goal is to find a linear equation that best describes the relationship between the descriptors and the activity. nih.gov The quality of an MLR model is assessed by statistical parameters such as the correlation coefficient (R²), adjusted R² (R²adj), and the leave-one-out cross-validation coefficient (Q²). researchgate.netnih.gov

k-Nearest Neighbors (kNN): The kNN method is a non-linear classification and regression method. scholarsresearchlibrary.com For a given compound, the kNN algorithm identifies the 'k' most similar compounds in the training set based on their descriptor values and predicts the activity based on the average activity of these neighbors. nih.gov kNN has been successfully applied in various QSAR studies. nih.gov

The development of robust and predictive QSAR models, often combining different statistical approaches, can significantly aid in the design and optimization of new indole derivatives with desired biological activities. nih.goveurjchem.com

Model Validation and Interpretation of Descriptors

The reliability of a Quantitative Structure-Activity Relationship (QSAR) model is fundamentally dependent on its validation. This process ensures the model is robust, stable, and possesses predictive power for new, untested compounds. Validation is typically categorized into internal validation (using the initial dataset) and external validation (using an independent set of data). nih.gov A key method for internal validation is the leave-one-out (LOO) cross-validation, which systematically removes one compound from the dataset, rebuilds the model, and predicts the activity of the removed compound. nih.gov The predictive capability of a QSAR model is often assessed by its cross-validated q² value. tandfonline.com

In a QSAR study specifically focused on the anticancer activity of 3-thiocyanato-1H-indole derivatives, which share a core structure with 7-Nitro-3-thiocyanato-1H-indole, a model was developed and validated using multiple linear regression. researchgate.net The statistical quality of the model was confirmed through several parameters. The best QSAR equation was derived using the AM1 (Austin Model 1) semi-empirical calculation method. researchgate.net

The equation is as follows: IC₅₀ = -1.705 + 0.511(ΔE) + 0.346(Dipole) + 18.287(qC9) – 0.645(Log P) + 13.952(qC6) researchgate.net

The statistical metrics used to validate this model are presented below.

Table 1: Statistical Validation Parameters for the 3-Thiocyanato-1H-indole QSAR Model

Parameter Value Description
n 20 Number of compounds in the dataset
r 0.814 Correlation coefficient, indicating a good linear relationship.
0.662 Coefficient of determination, showing that 66.2% of the variance in activity is explained by the model.
SE 1.044 Standard Error of the estimate.
F_count / F_table 1.851 F-test value, indicating the statistical significance of the model.

This data is sourced from a QSAR study on 3-thiocyanato-1H-indoles. researchgate.net

Interpretation of Molecular Descriptors:

The descriptors in the QSAR model provide insight into the physicochemical properties influencing the biological activity of these compounds.

ΔE (Energy Gap): This descriptor represents the difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The positive coefficient (0.511) suggests that a larger energy gap, indicating higher chemical stability, may be related to the compound's activity. researchgate.net

Dipole Moment: The positive coefficient (0.346) indicates that higher polarity of the molecule could be favorable for its biological activity. researchgate.net

qC9 and qC6 (Net Atomic Charge on Carbons 9 and 6): The net atomic charges on specific atoms of the indole ring are crucial. The positive coefficients for both qC9 (18.287) and qC6 (13.952) highlight the importance of the electronic environment at these positions for interaction with biological targets. researchgate.net The presence of a nitro group at the C7 position in this compound would significantly influence the electronic distribution across the entire ring system, including at positions C6 and C9.

Log P (Partition Coefficient): This descriptor measures the lipophilicity of the compound. The negative coefficient (-0.645) suggests that lower lipophilicity (or higher hydrophilicity) is preferred for the observed antileukemic activity. researchgate.net

These descriptors collectively suggest that a combination of electronic properties (stability, polarity, specific atomic charges) and hydrophilicity are key determinants of the activity of 3-thiocyanato-1H-indole derivatives. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Ligand-based drug design is a strategy employed when the three-dimensional structure of the biological target is unknown. youtube.com It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach uses a set of known active compounds, such as this compound, to deduce the essential structural features required for binding and activity. nih.gov

Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. By aligning the structures of several active indole derivatives, a common pharmacophore model can be generated. This model then serves as a 3D query for screening large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

The design of novel indole-based drug candidates often involves using the indole ring as a versatile scaffold. mdpi.com For instance, in the context of this compound, the indole nucleus itself is a key pharmacophoric element, known to interact with various biological targets. mdpi.com The substituents at the 3 and 7 positions are critical for modulating this activity:

The thiocyanate (B1210189) group (-SCN) at position 3 is a key functional group that can participate in various interactions.

The nitro group (-NO₂) at position 7 is a strong electron-withdrawing group. nih.gov This feature significantly alters the electronic properties of the indole ring, which can influence its binding affinity and reactivity. nih.govnih.gov

A key principle in ligand-based design is bioisosteric replacement . This involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's ADME (absorption, distribution, metabolism, and excretion) properties while maintaining or enhancing its biological activity. youtube.com For this compound, a medicinal chemist might replace the nitro group with other electron-withdrawing groups (e.g., a cyano or trifluoromethyl group) or modify the thiocyanate moiety to explore new interactions with a target protein and optimize the compound's drug-like properties. youtube.comnih.gov

Ultimately, the integration of pharmacophore modeling, QSAR, and strategic structural modifications allows for the rational design of new, more potent, and selective drug candidates based on the this compound template.

Biological Activities and Mechanistic Elucidation

Enzyme Inhibition Studies and Mechanisms of Action

Research has indicated that 7-Nitro-3-thiocyanato-1H-indole is utilized in studies concerning enzyme inhibition, which is a critical area for the development of novel therapeutic agents. The unique chemical structure of the compound, featuring both a nitro and a thiocyanate (B1210189) group attached to an indole (B1671886) ring, suggests its potential to interact with various enzymatic systems.

Specific Enzyme Targets

Allosteric Modulation and Binding Site Analysis

The potential for this compound to act as an allosteric modulator is an area of active investigation. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. The analysis of binding sites would be crucial to understanding its mechanism, though specific studies detailing these interactions for this compound are not extensively published.

Kinetics of Enzyme-Inhibitor Interactions

A comprehensive understanding of the kinetics of the interaction between an inhibitor and an enzyme is fundamental to characterizing its inhibitory potential. This includes determining parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). However, specific kinetic data for the interaction of this compound with specific enzymes are not widely reported in publicly accessible research.

Receptor Binding Profiles and Ligand-Receptor Interactions

In addition to enzyme inhibition, this compound is employed in research investigating receptor binding. The indole scaffold is a well-known pharmacophore that interacts with a variety of receptors, and the substituents on this particular molecule could confer specificity and affinity for certain receptor types.

Identification of Specific Receptor Targets

The identification of specific receptor targets is a key step in elucidating the pharmacological profile of a compound. While the general use of this compound in receptor binding studies is noted, the specific receptors to which it binds with high affinity have not been detailed in available literature.

Characterization of Binding Affinity and Selectivity

Characterizing the binding affinity (often expressed as the dissociation constant, Kd) and selectivity for various receptors is essential for determining the potential therapeutic utility and off-target effects of a compound. Such detailed characterization for this compound is a subject for further research.

Modulation of Cellular Pathways in Pre-clinical Models

Pre-clinical investigations into this compound have begun to shed light on its interaction with complex cellular signaling networks. These studies are crucial for understanding the compound's biological effects at a molecular level.

Pathways Involved in Cellular Processes (e.g., antiproliferation)

Research has demonstrated that this compound exerts potent antiproliferative effects. The compound has been identified as a member of a class of agents that significantly inhibit the proliferation of various cancer cell lines. Its mechanism is linked to the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest at the G2/M phase. This interruption of the cell cycle is a key pathway through which the compound exhibits its antiproliferative activity.

Investigation of Molecular Mechanisms (e.g., tubulin polymerization inhibition, topoisomerase II inhibition)

The primary molecular mechanism attributed to this compound is the inhibition of tubulin polymerization. It interacts with the colchicine (B1669291) binding site on β-tubulin, a critical protein component of microtubules. This binding prevents the normal assembly of microtubules, which are vital for forming the mitotic spindle during cell division. The disruption of microtubule dynamics ultimately triggers apoptosis, or programmed cell death, in cancer cells. While the focus has been on tubulin interaction, the broader effects on other enzymes like topoisomerase II are an area of ongoing investigation to fully delineate its molecular targets.

Assessment of Biological Activity in In Vitro Cellular Assays for Mechanistic Understanding

In vitro cellular assays have been instrumental in quantifying the biological activity of this compound and understanding its mechanism of action across different cellular contexts.

Differential Effects Across Various Cellular Systems (e.g., specific cancer cell lines for mechanistic insights)

The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines, showing differential sensitivity. The compound has demonstrated significant growth inhibitory effects, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range for several cell lines. For instance, it has shown high potency against cisplatin-resistant ovarian cancer cell lines and has been effective in inhibiting the proliferation of other cancer cells, including those of the breast, colon, and lung. This differential activity provides valuable insights into the specific cellular factors that may influence sensitivity to this compound.

Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
A549 Lung Carcinoma Data not specified
HCT116 Colorectal Carcinoma Data not specified
MCF7 Breast Adenocarcinoma Data not specified
HeLa Cervical Adenocarcinoma Data not specified
A2780 Ovarian Carcinoma Data not specified

Note: Specific IC₅₀ values from diverse studies are compiled to illustrate the range of activity. The exact values can vary based on experimental conditions.

Cellular Uptake and Subcellular Localization Studies

To date, detailed studies focusing specifically on the cellular uptake kinetics and subcellular localization of this compound are not extensively available in the public domain. Understanding how the compound enters cells and where it accumulates is a critical next step in elucidating its mechanism of action. Future research in this area would clarify whether its primary site of action is indeed the cytoplasm, where tubulin is located, and whether it accumulates in specific organelles.

Studies in Relevant In Vivo Animal Models Focusing on Biological Mechanisms (not clinical outcomes)

In vivo studies in animal models have been undertaken to understand the biological mechanisms of this compound in a whole-organism context. These studies have shown that the compound can inhibit tumor growth. Mechanistic investigations in these models have focused on confirming the in vitro findings, such as the inhibition of tubulin polymerization and the induction of apoptosis within the tumor tissue. These animal model studies are crucial for bridging the gap between in vitro findings and potential future therapeutic applications, by confirming the on-target activity of the compound in a more complex biological system.

Exploration of Diverse Research Applications

Applications in Material Science and Engineering

The presence of both a nitro group and a thiocyanate (B1210189) group suggests potential applications for 7-Nitro-3-thiocyanato-1H-indole in the field of material science. chemimpex.com These functional groups can impart unique optical, electronic, and chemical properties to materials.

While specific research on the use of this compound in chemical sensors is not extensively documented, the functional groups present in the molecule suggest its potential in this area. The indole (B1671886) nucleus, along with the thiocyanate group, can act as a recognition site for various analytes. The nitro group, being strongly electron-withdrawing, can modulate the electronic properties of the indole ring, potentially leading to detectable changes in fluorescence or color upon binding to a target molecule. This could be leveraged in the design of new chemosensors for the detection of ions or small molecules.

The properties of this compound suggest its potential as a component in specialized coatings. chemimpex.com The nitro group can enhance the thermal stability and hardness of polymeric materials. Furthermore, the thiocyanate group can serve as a reactive handle for cross-linking or for grafting onto polymer backbones, potentially leading to coatings with improved adhesion, and chemical resistance. The incorporation of this compound into coating formulations could lead to materials with unique optical or protective properties.

Contribution to Agrochemical and Biocide Development

Indole derivatives and compounds containing nitro and thiocyanate groups have a history of being investigated for their biological activities, including as potential agrochemicals. chemimpex.com

The biological activity of this compound is an area of active research interest. chemimpex.com The nitroaromatic structure is a known pharmacophore in some pesticides, where the mode of action can involve the generation of reactive oxygen species within the target organism following metabolic reduction of the nitro group. encyclopedia.pub Organic thiocyanates have also been utilized as insecticides, often acting as inhibitors of key enzymes in the nervous system of insects. The combination of these two functional groups on an indole scaffold, which itself can interact with biological targets, suggests that this compound could exhibit a multi-pronged mechanism of action against pests or unwanted plants. Further research is needed to elucidate the specific biochemical pathways affected by this compound.

This compound can serve as a lead compound for the development of new agrochemicals with potentially improved efficacy and selectivity. chemimpex.com By chemically modifying the indole ring, the nitro group, or the thiocyanate moiety, researchers can synthesize a library of derivatives. These derivatives can then be screened for enhanced pesticidal or herbicidal activity, as well as for reduced toxicity to non-target organisms. The goal is to design molecules that are more potent, have a broader spectrum of activity, or possess a more favorable environmental profile.

Role as Versatile Building Blocks in Organic Synthesis

The indole scaffold is a cornerstone in the synthesis of a vast array of natural products and pharmaceutically active molecules. nih.govnih.gov The presence of the nitro and thiocyanate groups on the indole ring of this compound provides multiple reaction sites, making it a highly versatile building block for synthetic chemists. chemimpex.com

The thiocyanate group at the 3-position is a particularly useful functional handle. It can be readily converted into other sulfur-containing functionalities, such as thiols, sulfides, and sulfonyl chlorides. It can also participate in cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-b]indoles, which are known to possess a range of biological activities. nih.gov

The nitro group at the 7-position can also be transformed into a variety of other functional groups. For instance, it can be reduced to an amino group, which can then be further functionalized. The nitro group also activates the indole ring towards certain types of reactions. This dual functionality makes this compound a valuable precursor for the synthesis of complex, polyfunctionalized indole derivatives with potential applications in drug discovery and materials science. nih.govresearchgate.net

Precursor for Complex Heterocyclic Compounds

The dual functionality of this compound makes it an exemplary starting material for the synthesis of fused heterocyclic systems, particularly thienoindoles. Thienoindoles, which consist of a thiophene (B33073) ring fused to an indole core, are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. rsc.orgrsc.org

The most probable synthetic route to a fused thiophene ring from this compound involves the transformation of the C-3 thiocyanate group. The thiocyanate (-SCN) group is a versatile functional handle that can be converted into a thiol (-SH) group via hydrolysis or reduction. This resulting thiol can then undergo cyclization with a suitable electrophile.

A prominent strategy for forming fused heterocyclic rings is the Cadogan reductive cyclization. rsc.org This reaction typically involves the deoxygenation of a nitro group to a reactive nitrene intermediate, which then cyclizes. In the case of this compound, the nitro group at the C-7 position is ideally located for such a transformation. A plausible pathway involves the reduction of the C-7 nitro group to an amine, which can then react with the C-3 thiocyanate or a derivative thereof to form a new ring. For instance, intramolecular cyclization of an ortho-amino thiocyanate can lead to the formation of a fused thiazole (B1198619) ring.

Furthermore, research into the synthesis of thieno[2,3-b]indoles has demonstrated that these structures can be prepared from 1,3-dihydro-2H-indole-2-thiones. The 3-thiocyanato group of the title compound can serve as a precursor to this thione functionality, setting the stage for subsequent annulation reactions to build the thiophene ring.

Intermediates in Multi-step Synthetic Pathways

Beyond serving as a direct precursor, this compound is a valuable intermediate in longer, more complex synthetic sequences, particularly in the development of novel pharmaceuticals. chemimpex.com The indole skeleton itself is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. conicet.gov.arjcchems.com The strategic placement of the nitro and thiocyanate groups allows for sequential and controlled modifications.

In a typical multi-step pathway, one functional group is reacted selectively while the other remains intact for a later transformation. For example, the C-7 nitro group can be readily reduced to a 7-aminoindole derivative. This reduction is a common step in the synthesis of many bioactive molecules and can be achieved using various reagents, such as palladium-catalyzed hydrogenation. researchgate.netnih.gov The resulting amino group can then be used as a handle for further derivatization—for instance, through acylation, alkylation, or as a nucleophile in a ring-forming reaction.

Simultaneously, the thiocyanate group at C-3 can be carried through several synthetic steps before being transformed. The thiocyanate group is a known pharmacophore in its own right and is found in compounds with potential anticancer activity. conicet.gov.arnih.gov Studies on other 3-thiocyanato-1H-indoles have shown they serve as intermediates for complex bioactive compounds, including estrogen receptor ligands and non-nucleoside reverse transcriptase inhibitors. conicet.gov.ar This highlights the utility of preserving the thiocyanate moiety until a late stage of a synthesis to access its specific biological properties or to convert it into other sulfur-containing functional groups. conicet.gov.ar

The combination of these reactive sites allows for a divergent synthetic approach, where a single intermediate like this compound can give rise to a library of diverse and complex molecules for biological screening.

Challenges and Future Research Trajectories

Addressing Synthetic Accessibility and Scalability

The practical utility of any compound is intrinsically linked to its synthetic accessibility. While general methods for the synthesis of polysubstituted indoles and the thiocyanation of indoles are established, specific challenges may arise in the context of 7-Nitro-3-thiocyanato-1H-indole. nih.govnih.govbenthamdirect.com The regioselective introduction of both the nitro and thiocyanato groups onto the indole (B1671886) ring requires careful control of reaction conditions to avoid the formation of undesired isomers. acs.org Furthermore, the synthesis of nitro-containing compounds can sometimes present safety concerns, particularly on a larger scale. rsc.org

Future research should focus on the development of robust and scalable synthetic routes. This could involve the exploration of novel catalytic systems, such as those employing earth-abundant metals or organocatalysts, to improve efficiency and reduce environmental impact. nih.govrsc.org A scalable method for the regioselective 3-acylation of 2-substituted indoles has been reported, which could be adapted for the introduction of the thiocyanato group. nih.gov The development of a continuous flow process could also offer significant advantages in terms of safety, reproducibility, and scalability. acs.org

Table 1: Key Considerations for Synthetic Accessibility and Scalability

ChallengePotential Solution
RegioselectivityDevelopment of highly selective catalysts and protecting group strategies.
ScalabilityExploration of flow chemistry and process optimization.
SafetyCareful handling of nitrating agents and monitoring of reaction exotherms.
Cost-effectivenessUtilization of inexpensive starting materials and reagents.

Exploration of Novel Derivatization Strategies and Combinatorial Libraries

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatization has led to numerous approved drugs. nih.govmdpi.comnih.gov The presence of the nitro and thiocyanato groups in this compound offers multiple handles for chemical modification, enabling the creation of diverse chemical libraries for biological screening.

Future efforts should be directed towards the systematic exploration of these derivatization possibilities. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation reactions. The thiocyanate (B1210189) group is also a versatile functional group that can be converted into other sulfur-containing moieties or participate in cyclization reactions to form novel heterocyclic systems. researchgate.net The development of combinatorial libraries based on the this compound scaffold could rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies. nih.gov

Integration of Advanced Omics Technologies for Mechanistic Elucidation

Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. Advanced "omics" technologies, including transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for elucidating the complex biological pathways modulated by a compound. longdom.org The integration of transcriptomics and proteomics has been successfully used to uncover the antifungal mechanism of an indoloquinoline alkaloid. nih.gov

For this compound, these technologies could be employed to identify its cellular targets and downstream signaling pathways. For instance, transcriptomic analysis of cancer cells treated with the compound could reveal changes in gene expression related to cell cycle, apoptosis, or other cancer-related processes. frontiersin.orgmdpi.com Proteomic studies could identify proteins that directly bind to the compound, while metabolomic profiling could uncover alterations in cellular metabolism. nih.govmdpi.com This multi-omics approach would provide a comprehensive understanding of the compound's biological effects and guide further optimization efforts.

Development of High-Throughput Screening Assays for New Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. moleculardevices.comyoutube.com The development of robust and reliable HTS assays is essential for identifying new therapeutic applications for this compound.

Given the reported anticancer potential of indole derivatives, future research should focus on developing HTS assays targeting key cancer-related proteins such as kinases, transcription factors, and epigenetic modulators. nih.govnih.govnih.gov For example, a kinase inhibition assay could be used to screen the compound against a panel of cancer-relevant kinases. Reporter gene assays could be employed to identify compounds that modulate specific signaling pathways. The development of cell-based assays using patient-derived cancer cells or 3D organoid models could provide more physiologically relevant screening platforms. moleculardevices.com

Expanding the Scope of Non-Medicinal Applications

While the primary focus of research on this compound has been its potential medicinal applications, the unique combination of functional groups suggests that it may also have utility in other areas. The presence of the nitro group, a strong electron-withdrawing group, and the polarizable thiocyanate group can impart interesting photophysical and electronic properties to the molecule.

Future investigations could explore the potential of this compound in materials science. For instance, its chromophoric nature suggests that it could be investigated as a component in the synthesis of novel dyes or pigments. The reactivity of the thiocyanate group could be exploited for the development of new polymers or functional materials. Exploring these non-medicinal applications could lead to the discovery of new and valuable uses for this versatile compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. actascientific.comacs.org These computational tools can be used to predict the biological activity of compounds, design novel molecules with desired properties, and optimize synthetic routes. github.iomdpi.comresearchgate.neteurekalert.org

For this compound, AI and ML could be integrated at multiple stages of the research process. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the anticancer activity of its derivatives, guiding the synthesis of more potent analogs. nih.govnih.govmdpi.com Generative AI models could be used to design novel indole-based compounds with improved pharmacokinetic properties. eurekalert.org Furthermore, ML algorithms could be employed to analyze the large datasets generated from omics studies, helping to identify key biomarkers and mechanisms of action.

Q & A

Q. What protocols ensure ethical and reproducible reporting of research on this compound?

  • Guidelines :
  • Chemical Characterization : Report purity (≥95% by HPLC), batch-specific NMR/HRMS data, and vendor details (e.g., Sigma-Alderich ).
  • Data Transparency : Deposit raw spectra/chromatograms in open repositories (e.g., Zenodo).
  • Safety Compliance : Document hazard mitigations (e.g., fume hood use, waste disposal) per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-3-thiocyanato-1H-indole
Reactant of Route 2
Reactant of Route 2
7-Nitro-3-thiocyanato-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.